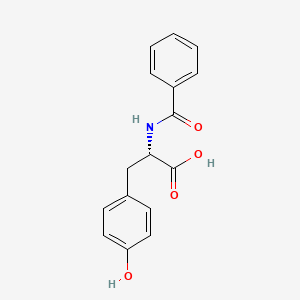

N-Benzoyl-L-tyrosine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-13-8-6-11(7-9-13)10-14(16(20)21)17-15(19)12-4-2-1-3-5-12/h1-9,14,18H,10H2,(H,17,19)(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUUDPTUEOKITK-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180357 | |

| Record name | N-Benzoyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-23-6 | |

| Record name | N-Benzoyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzoyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of N-Benzoyl-L-tyrosine

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of N-Benzoyl-L-tyrosine, a critical reagent for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, stereochemistry, and the analytical techniques used for its definitive identification. Furthermore, this document outlines a standard synthesis protocol and discusses its primary application as an enzyme substrate, grounding all information in authoritative references.

Molecular and Structural Properties

This compound is an N-acyl-L-tyrosine, which means it is derived from the essential amino acid L-tyrosine. Specifically, a benzoyl group is attached to the amino group of L-tyrosine.[1] This modification is crucial for its function in various biochemical assays.

Chemical Identity

A clear and unambiguous identification of a chemical compound is the foundation of scientific integrity. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-benzamido-3-(4-hydroxyphenyl)propanoic acid | [1] |

| Synonyms | Bz-Tyr-OH, (S)-2-Benzamido-3-(4-hydroxyphenyl)propanoic acid | [1] |

| CAS Number | 2566-23-6 | [1][2] |

| Molecular Formula | C₁₆H₁₅NO₄ | [1][2] |

| Molecular Weight | 285.29 g/mol | [1] |

| Melting Point | 163.0 to 167.0 °C | [2][3] |

| Appearance | White to almost white powder or crystal |

Core Chemical Structure and Functional Groups

The structure of this compound is defined by several key functional groups that dictate its chemical behavior and biological utility. The molecule consists of a central L-tyrosine scaffold N-acylated with a benzoyl group.

The primary functional components are:

-

Benzoyl Group: A phenyl ring attached to a carbonyl group, which replaces a hydrogen on the alpha-amino group of tyrosine.

-

Amide Linkage: The covalent bond formed between the benzoyl group's carbonyl carbon and the tyrosine's alpha-amino nitrogen. This bond is planar and stable.

-

Carboxylic Acid: The deprotonatable acidic group of the original amino acid.

-

Tyrosine Side Chain: A p-hydroxyphenyl group attached to the alpha-carbon, which is characteristic of tyrosine. The phenolic hydroxyl group is a key feature for certain biological interactions.

Below is a diagram illustrating the connectivity of these functional groups.

Caption: Functional group connectivity in this compound.

Stereochemistry

The designation "L" in this compound is of paramount importance. It refers to the stereochemical configuration at the alpha-carbon (Cα), which is the chiral center. In the Cahn-Ingold-Prelog (CIP) system, this corresponds to an (S) configuration. This specific stereoisomer is the biologically relevant form, as enzymes like chymotrypsin are stereospecific and will preferentially bind and cleave substrates with the L-configuration. The IUPAC name (2S)-2-benzamido-3-(4-hydroxyphenyl)propanoic acid explicitly defines this stereochemistry.[1]

Analytical Characterization for Structural Verification

To ensure the identity and purity of this compound, a combination of spectroscopic methods is employed. These techniques provide a "fingerprint" of the molecule, confirming the presence of key functional groups and the overall structural integrity.

Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for this compound.

| Technique | Expected Signature / Peaks | Interpretation |

| ¹H NMR | δ ~7.8-7.4 ppm (m, 5H), δ ~7.0 ppm (d, 2H), δ ~6.7 ppm (d, 2H), δ ~4.8 ppm (m, 1H), δ ~3.1 ppm (m, 2H) | Signals correspond to the benzoyl protons, the tyrosine aromatic protons, the α-proton, and the β-protons, respectively.[4] |

| IR Spectroscopy | ~3300 cm⁻¹ (O-H stretch, N-H stretch), ~3030 cm⁻¹ (Aromatic C-H stretch), ~1720 cm⁻¹ (C=O stretch, carboxylic acid), ~1630 cm⁻¹ (C=O stretch, amide I), ~1530 cm⁻¹ (N-H bend, amide II) | Confirms the presence of hydroxyl, amide, and carboxylic acid functional groups. |

| Mass Spectrometry | [M+H]⁺ at m/z 286.1 | Corresponds to the protonated molecular ion, confirming the molecular weight. |

Note: NMR chemical shifts (δ) are approximate and can vary based on the solvent used.

Synthesis and Purification Protocol

This compound is typically synthesized from L-tyrosine and benzoyl chloride via the Schotten-Baumann reaction. This method involves the acylation of the amino group under aqueous alkaline conditions.

Experimental Workflow: Synthesis

The causality behind this protocol is to use a biphasic system where the deprotonated L-tyrosine (soluble in the aqueous phase) reacts with the benzoyl chloride (in the organic phase or as an oil) at the interface. The base neutralizes the HCl byproduct, driving the reaction to completion.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Dissolution: Dissolve L-tyrosine in a 1 M sodium hydroxide (NaOH) solution in an ice bath. The base deprotonates the carboxylic acid and phenolic hydroxyl group, increasing its nucleophilicity.

-

Acylation: While stirring vigorously, add benzoyl chloride dropwise, ensuring the temperature remains low. The reaction is exothermic.

-

Reaction: Allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Precipitation: After the reaction, slowly acidify the solution with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3. This protonates the carboxylate, causing the this compound product to precipitate out of the solution as it is less water-soluble.

-

Isolation: Collect the white precipitate by vacuum filtration and wash thoroughly with cold water to remove salts and unreacted starting materials.

-

Purification: For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture.

-

Verification: The purity of the final product should be confirmed by measuring its melting point and comparing it to the literature value (163-167 °C), as well as by using spectroscopic methods as described in Section 2.0.[2][3]

Applications in Research

The primary and most well-established application of this compound and its derivatives (like the ethyl ester or p-nitroanilide) is as a substrate for proteases, particularly α-chymotrypsin.

-

Enzyme Assays: Chymotrypsin is a serine protease that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids like tyrosine, tryptophan, and phenylalanine. This compound derivatives, such as this compound ethyl ester (BTEE) or this compound p-nitroanilide (BTPNA), are commonly used in spectrophotometric assays to measure chymotrypsin activity.[5]

-

Mechanism of Action: The enzyme hydrolyzes the ester or amide bond of the substrate.[6] For chromogenic substrates like BTPNA, this cleavage releases p-nitroaniline, a yellow-colored compound that can be quantified by measuring the absorbance at 410 nm, allowing for a continuous and sensitive assay of enzyme kinetics.[5][7] This makes it an invaluable tool for studying enzyme inhibition and kinetics in drug discovery.

Conclusion

This compound is a structurally well-defined molecule whose utility is derived from its core L-tyrosine scaffold. Its specific (S)-stereochemistry and the presence of the benzoyl-protected amino group make it and its derivatives ideal substrates for studying the kinetics of stereospecific proteases like chymotrypsin. The straightforward synthesis and robust analytical methods for its characterization ensure its reliability as a fundamental tool in biochemical and pharmaceutical research.

References

-

Taylor, A. & Francis, S. (2022). Synthesis of N-Benzoyl-4-O-(1H-Tetrazol-5-yl)-L-Tyrosine Ethyl Ester. Polycyclic Aromatic Compounds. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151021, this compound. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77033, this compound ethyl ester. Retrieved from [Link]

-

Farmer, T. H., & Hageman, J. H. (1975). Use of this compound thiobenzyl ester as a protease substrate. Hydrolysis by alpha-chymotrypsin and subtilisin BPN'. The Journal of biological chemistry, 250(18), 7366–7371. Available at: [Link]

- Patent CN102659619A. (2012). Method for synthesis of tyrosine derivative. Google Patents.

-

Moyano, A. F., et al. (2013). Enzymatic hydrolysis of this compound p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity. Langmuir : the ACS journal of surfaces and colloids, 29(26), 8234–8242. Available at: [Link]

Sources

- 1. This compound | C16H15NO4 | CID 151021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:2566-23-6 | Chemsrc [chemsrc.com]

- 3. This compound CAS#: 2566-23-6 [m.chemicalbook.com]

- 4. This compound(2566-23-6) 1H NMR [m.chemicalbook.com]

- 5. Enzymatic hydrolysis of this compound p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of this compound thiobenzyl ester as a protease substrate. Hydrolysis by alpha-chymotrypsin and subtilisin BPN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

N-Benzoyl-L-tyrosine CAS number 2566-23-6

An In-depth Technical Guide to N-Benzoyl-L-tyrosine (CAS: 2566-23-6)

Abstract

This compound, with CAS Registry Number 2566-23-6, is a chemically protected derivative of the naturally occurring amino acid L-tyrosine.[1] This whitepaper provides a comprehensive technical overview for researchers, scientists, and professionals in drug development. It delves into the compound's physicochemical properties, synthesis methodologies, and critical applications as a chiral building block and intermediate in medicinal chemistry and biochemical research. The guide emphasizes the causality behind experimental choices and provides validated protocols and analytical characterization data, establishing a foundation for its effective utilization in a laboratory setting.

Introduction and Core Concepts

This compound is an N-acyl-L-tyrosine, where the amino group of L-tyrosine is acylated with a benzoyl group.[1] This modification serves several critical purposes in synthetic chemistry. Primarily, the benzoyl group acts as a robust N-protecting group, preventing the highly reactive amino moiety from participating in undesired side reactions during subsequent chemical transformations. This protection is fundamental in multi-step syntheses, particularly in peptide chemistry and the development of complex pharmaceutical intermediates.

The molecule retains the inherent chirality of the L-tyrosine precursor, making it an invaluable chiral synthon. Its structural framework, featuring a carboxylic acid, a protected amine, a phenolic hydroxyl group, and an aromatic ring, offers multiple reaction sites for further functionalization. These attributes have positioned this compound and its derivatives as key intermediates in the synthesis of diverse bioactive molecules, including potent and selective PPARγ agonists for treating type 2 diabetes and as substrates for enzymatic assays.[2][3][4][5]

Physicochemical and Spectroscopic Profile

The precise characterization of this compound is foundational to its application. Its identity, purity, and physical properties are typically confirmed through a combination of spectroscopic and physical measurements.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing at-a-glance information for experimental design.

| Property | Value | Reference(s) |

| CAS Number | 2566-23-6 | [6][7][8][9] |

| Molecular Formula | C₁₆H₁₅NO₄ | [6][10] |

| Molecular Weight | 285.29 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [9] |

| Melting Point | 163.0 to 167.0 °C | [6][9] |

| Boiling Point | 598.2 °C at 760 mmHg | [6] |

| Density | 1.315 g/cm³ | [6] |

| Purity (Typical) | >98.0% (HPLC) | [9] |

| IUPAC Name | (2S)-2-benzamido-3-(4-hydroxyphenyl)propanoic acid |

Analytical Characterization

Analytical techniques provide the definitive structural confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra provide a detailed map of the molecule's structure. Key expected signals in ¹H NMR include distinct aromatic protons from both the benzoyl and tyrosine phenyl rings, the alpha-proton (α-H) of the amino acid backbone, and the diastereotopic beta-protons (β-H).[11]

-

Mass Spectrometry (MS) : The exact mass can be determined, with the molecular ion peak confirming the compound's molecular formula.[1]

-

Infrared (IR) Spectroscopy : IR analysis reveals characteristic absorption bands for the functional groups present, including O-H stretching from the phenol and carboxylic acid, N-H stretching from the amide, and strong C=O stretching from the amide and carboxylic acid groups.

-

High-Performance Liquid Chromatography (HPLC) : This is the standard method for determining the purity of this compound, with commercial grades typically exceeding 98% purity.[10][9]

Synthesis and Mechanistic Considerations

The most common and efficient method for preparing this compound is through the N-acylation of L-tyrosine, often employing Schotten-Baumann conditions.

Synthesis Workflow: Schotten-Baumann Reaction

This protocol involves the reaction of L-tyrosine with benzoyl chloride in an aqueous alkaline solution.[12] The base plays a dual role: it deprotonates the amino group, enhancing its nucleophilicity to attack the benzoyl chloride, and it neutralizes the hydrochloric acid formed as a byproduct, driving the reaction to completion.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Dissolution : Dissolve L-tyrosine in an aqueous solution of an inorganic base (e.g., sodium hydroxide) at a controlled temperature, typically 0-5°C, to form the sodium tyrosinate salt.

-

Acylation : Add benzoyl chloride dropwise to the stirred solution while maintaining the low temperature and alkaline pH. The reaction is typically vigorous and exothermic.

-

Reaction Monitoring : Stir the mixture for a defined period (e.g., 1-2 hours) after the addition is complete. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, cool the mixture and carefully acidify it with a mineral acid like HCl to a pH of approximately 2-3.

-

Isolation : The this compound product, being sparingly soluble in acidic aqueous media, will precipitate out of the solution.

-

Purification : Collect the crude solid by filtration, wash with cold water to remove inorganic salts, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Causality Note: Maintaining a low temperature is critical to minimize the hydrolysis of benzoyl chloride and to control the potential for O-acylation on the phenolic hydroxyl group, which can form the N,O-dibenzoyl-L-tyrosine byproduct.[12][13]

Key Applications in Science and Industry

This compound is not an end product but a versatile intermediate. Its utility spans from fundamental biochemical research to the core of pharmaceutical development programs.

Caption: Key application areas derived from this compound.

Intermediate in Drug Synthesis

The most significant application is in medicinal chemistry. This compound serves as a readily available, chiral starting material for multi-step syntheses of active pharmaceutical ingredients (APIs).

-

PPARγ Agonists : A notable example is the discovery of a novel series of N-(2-benzoylphenyl)-L-tyrosine derivatives that act as potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) agonists.[3][4] These compounds have shown significant antihyperglycemic and antihyperlipidemic activity in animal models of type 2 diabetes, demonstrating a direct lineage from the this compound scaffold to a promising therapeutic class.[2][3][5]

-

Tiropramide Intermediate : It is also used as a starting material for an intermediate in the synthesis of Tiropramide Hydrochloride, an antispasmodic drug.[12]

Enzyme Substrates in Biochemical Assays

While this compound itself is not a direct substrate, its simple derivatives are workhorses in enzymology.

-

This compound ethyl ester (BTEE) and This compound p-nitroanilide (BTPNA) are classic chromogenic substrates used to assay the activity of the protease α-chymotrypsin.[14] The enzyme cleaves the ester or amide bond, releasing a product (p-nitroaniline in the case of BTPNA) that can be easily quantified spectrophotometrically. This is fundamental for enzyme kinetics studies, inhibitor screening, and differentiating between various proteases.[15]

Safety, Handling, and Storage

Adherence to proper laboratory safety protocols is essential when working with any chemical reagent.

-

Hazard Identification : According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under OSHA HazCom standards.[10] However, it may cause irritation upon contact with skin, eyes, or the respiratory tract.

-

Handling Precautions : Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.[10] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[10]

-

Storage Conditions : The compound should be stored in a tightly closed container in a cool, dry, and dark place to ensure its long-term stability.[10] It should be kept away from incompatible materials such as strong oxidizing agents.[10]

-

Fire & Decomposition : While not highly flammable, it can decompose upon combustion to generate toxic fumes, including carbon oxides and nitrogen oxides.[10]

Conclusion

This compound (CAS 2566-23-6) is a cornerstone intermediate in modern organic and medicinal chemistry. Its value is derived from the confluence of a stable N-protecting group, a preserved chiral center from a natural amino acid, and multiple handles for synthetic elaboration. From facilitating the fundamental study of enzyme kinetics to providing the structural backbone for novel anti-diabetic drug candidates, its utility is well-established. This guide has outlined its synthesis, properties, and applications, providing the necessary technical foundation for researchers to confidently and effectively incorporate this versatile molecule into their scientific endeavors.

References

-

Synthesis of N-Benzoyl-4-O-(1H-Tetrazol-5-yl)-L-Tyrosine Ethyl Ester. Taylor & Francis Online. Available from: [Link]

-

This compound | CAS#:2566-23-6. Chemsrc.com. Available from: [Link]

-

This compound | C16H15NO4. PubChem. Available from: [Link]

-

N-Benzoyl-3-hydroxy-L-tyrosine. LookChem. Available from: [Link]

-

This compound ethyl ester | C18H19NO4. PubChem. Available from: [Link]

- Method for synthesis of tyrosine derivative. Google Patents.

-

N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 2. Structure-activity relationship and optimization of the phenyl alkyl ether moiety. PubMed. Available from: [Link]

-

N-(2-Benzoylphenyl)-l-tyrosine PPARγ Agonists. 1. Discovery of a Novel Series of Potent Antihyperglycemic and Antihyperlipidemic Agents. ACS Publications. Available from: [Link]

-

Kinetics of this compound-L-argininamide (BTAA) synthesis from... ResearchGate. Available from: [Link]

-

N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents. PubMed. Available from: [Link]

-

Synthesis of the kyotorphin precursor benzoyl-L-tyrosine-L-argininamide with immobilized -chymotrypsin in sequential batch with enzyme reactivation. ResearchGate. Available from: [Link]

-

N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 3. Structure-activity relationship and optimization of the N-aryl substituent. PubMed. Available from: [Link]

-

Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available from: [Link]

-

Enzymatic hydrolysis of this compound p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity. PubMed. Available from: [Link]

-

Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants. National Institutes of Health (NIH). Available from: [Link]

-

Enzymatic Hydrolysis of this compound p-Nitroanilide by alpha-Chymotrypsin in DMSO-Water/AOT/n-Heptane Reverse Micelles. A Unique Interfacial Effect on the Enzymatic Activity. ResearchGate. Available from: [Link]

-

Tyrosine and Drug-like Late-stage Benzylic Functionalization via Photoredox Catalysis. ResearchSquare. Available from: [Link]

Sources

- 1. This compound | C16H15NO4 | CID 151021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 2. Structure-activity relationship and optimization of the phenyl alkyl ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 3. Structure-activity relationship and optimization of the N-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:2566-23-6 | Chemsrc [chemsrc.com]

- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 8. 2566-23-6 this compound AKSci V1427 [aksci.com]

- 9. This compound | 2566-23-6 | TCI AMERICA [tcichemicals.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. This compound(2566-23-6) 1H NMR [m.chemicalbook.com]

- 12. CN102659619A - Method for synthesis of tyrosine derivative - Google Patents [patents.google.com]

- 13. N,O-Dibenzoyl-L-tyrosine (>90%) | LGC Standards [lgcstandards.com]

- 14. researchgate.net [researchgate.net]

- 15. Enzymatic hydrolysis of this compound p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Acyl-L-Tyrosine Compounds: From Discovery to Therapeutic Potential

Abstract

The N-acyl-L-tyrosine (NAT) family of compounds represents a burgeoning area of biochemical and pharmacological research. Initially explored as a means to enhance the solubility of the essential amino acid L-tyrosine, the field has expanded to reveal a diverse class of endogenous signaling molecules with pleiotropic effects on cellular function. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of NAT compounds. We delve into the foundational chemistry of these molecules, detail their biosynthetic and metabolic pathways, and explore their multifaceted roles in physiology and pathophysiology. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of NATs and their potential as therapeutic agents.

Introduction: The Genesis of a Diverse Molecular Family

The story of N-acyl-L-tyrosine compounds begins with a practical challenge: the low water solubility of L-tyrosine. L-tyrosine, first isolated in 1846 from casein by German chemist Justus von Liebig, is a fundamental building block for proteins and a crucial precursor to a host of vital biomolecules, including catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[1][2] However, its limited solubility hampered its use in various applications, particularly in parenteral nutrition formulations where a stable and soluble source of tyrosine is essential.[2][3]

This limitation spurred the development of N-acetyl-L-tyrosine (NALT), a synthetically modified form of L-tyrosine where an acetyl group is attached to the amino group.[3] This seemingly simple modification significantly increases water solubility, making NALT a viable component for intravenous nutrition.[2] For decades, the narrative of N-acyl-L-tyrosines was largely dominated by NALT and its role as a bioavailable precursor to L-tyrosine.[4]

However, with the advent of advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the scientific community began to uncover a far more intricate and fascinating story. Researchers discovered that N-acylation of amino acids is a widespread biological phenomenon, giving rise to a large and diverse family of lipid signaling molecules known as N-acyl amino acids (NAAs).[5][6] This family of compounds, structurally related to the endocannabinoid anandamide, is now recognized for its critical roles in a variety of physiological processes.[6] Within this broader class, a significant cohort of endogenous N-acyl-L-tyrosines with varying acyl chain lengths have been identified, each with potentially unique biological activities.[5][7][8]

This guide will navigate the historical context of NALT's development and then broaden the scope to encompass the discovery and characterization of the wider N-acyl-L-tyrosine family, exploring their synthesis, physiological roles, and emerging therapeutic potential.

The Chemistry of N-Acyl-L-Tyrosine Compounds

The fundamental structure of an N-acyl-L-tyrosine compound consists of an L-tyrosine molecule linked to a fatty acid via an amide bond at the α-amino group. The general structure is depicted below:

Figure 1. General chemical structure of an N-acyl-L-tyrosine compound. The R-group represents the variable acyl chain.

The diversity of this family arises from the nature of the "R" group, which can range from a simple methyl group (in N-acetyl-L-tyrosine) to long, saturated or unsaturated fatty acid chains such as palmitoyl, stearoyl, oleoyl, and linoleoyl groups.[7][8][9] This variation in the acyl chain length and saturation profoundly influences the molecule's lipophilicity, and consequently, its biological activity and mechanism of action.

Physicochemical Properties

The addition of an acyl group significantly alters the physicochemical properties of the parent L-tyrosine molecule.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility | Key Feature |

| L-Tyrosine | C₉H₁₁NO₃ | 181.19 | Poor | Precursor to neurotransmitters |

| N-Acetyl-L-tyrosine (NALT) | C₁₁H₁₃NO₄ | 223.22 | High | Enhanced solubility |

| N-Palmitoyl-L-tyrosine | C₂₅H₄₁NO₄ | 419.6 | Very Low | Long-chain saturated acyl group |

| N-Oleoyl-L-tyrosine | C₂₇H₄₃NO₄ | 445.63 | Very Low | Long-chain monounsaturated acyl group |

| N-Stearoyl-L-tyrosine | C₂₇H₄₅NO₄ | 447.65 | Very Low | Long-chain saturated acyl group |

Table 1. Physicochemical properties of L-tyrosine and selected N-acyl-L-tyrosine derivatives.

Synthesis of N-Acyl-L-Tyrosine Compounds

The synthesis of N-acyl-L-tyrosine compounds can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired scale of production, the specific acyl chain to be introduced, and the need for stereochemical purity.

Chemical Synthesis: The Schotten-Baumann Reaction

A widely used method for the N-acylation of amino acids is the Schotten-Baumann reaction.[10][11] This reaction involves the acylation of an amine with an acyl chloride in the presence of an aqueous base.[10] The base serves to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.[10]

Materials:

-

L-tyrosine

-

Benzoyl chloride

-

10% (w/v) Sodium hydroxide (NaOH) solution

-

Acetone

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Büchner funnel and filter paper

-

Beakers

Procedure:

-

In a 1000 mL four-hole reaction flask, dissolve 20g of L-tyrosine in 500 mL of purified water containing 20g of sodium hydroxide. Stir the mixture at 20°C until the L-tyrosine is completely dissolved.[12]

-

Slowly add 35g of benzoyl chloride to the reaction mixture while maintaining the temperature at 20°C and stirring vigorously.[12]

-

After the addition of benzoyl chloride is complete, continue stirring at 50°C for 60 minutes.[12]

-

Add 200 mL of acetone to the reaction mixture and stir for 1 hour.[12]

-

Cool the mixture to 5°C and slowly add concentrated hydrochloric acid to adjust the pH to approximately 2-3, precipitating the N-benzoyl-L-tyrosine.[12]

-

Collect the white precipitate by vacuum filtration using a Büchner funnel and wash the solid with 50 mL of cold purified water.[12]

-

Dry the product in a vacuum oven at 80°C for 10 hours to obtain this compound.[12]

Causality Behind Experimental Choices:

-

The use of a strong base like NaOH is crucial to deprotonate the amino group of L-tyrosine, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of benzoyl chloride.

-

The dropwise addition of benzoyl chloride and vigorous stirring are necessary to control the exothermic reaction and ensure efficient mixing of the biphasic system.

-

Acidification of the reaction mixture is required to protonate the carboxylate group of the product, rendering it insoluble in the aqueous solution and allowing for its isolation by filtration.

Enzymatic Synthesis

Enzymatic methods for the synthesis of N-acyl amino acids are gaining increasing attention due to their high specificity, mild reaction conditions, and environmental friendliness.[13][14] Lipases are a class of enzymes that can catalyze the formation of amide bonds under non-aqueous or low-water conditions.[13][15]

Materials:

-

L-tyrosine methyl ester

-

Fatty acid (e.g., oleic acid, palmitic acid)

-

Immobilized lipase (e.g., Novozym 435)

-

Organic solvent (e.g., tert-butanol)

-

Molecular sieves

-

Shaking incubator

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a 50 mL screw-capped flask, add L-tyrosine methyl ester (1 mmol) and the desired fatty acid (1.2 mmol).

-

Add 20 mL of tert-butanol and 1 g of molecular sieves to the flask.

-

Add 100 mg of immobilized lipase (Novozym 435) to the reaction mixture.

-

Incubate the flask in a shaking incubator at 50°C and 200 rpm for 48 hours.

-

After the reaction is complete, remove the enzyme and molecular sieves by filtration.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting N-acyl-L-tyrosine methyl ester by silica gel column chromatography.

-

The methyl ester can be subsequently hydrolyzed to the free acid if desired.

Causality Behind Experimental Choices:

-

The use of an organic solvent and molecular sieves is essential to minimize the water content in the reaction medium, which would otherwise favor the hydrolytic activity of the lipase over the synthetic reaction.

-

Immobilized lipase is used to facilitate its recovery and reuse, making the process more cost-effective and sustainable.

-

The methyl ester of L-tyrosine is often used as the starting material to improve its solubility in organic solvents and to protect the carboxylic acid group from participating in side reactions.

Biosynthesis and Metabolism of Endogenous N-Acyl-L-Tyrosines

The discovery of endogenous N-acyl-L-tyrosines has opened up new avenues of research into their biosynthesis and metabolism. While the pathways are not yet fully elucidated, evidence suggests the involvement of N-acyltransferases and hydrolases.[16]

Biosynthesis

The formation of N-acyl amino acids is thought to be catalyzed by N-acyltransferases, which utilize acyl-CoAs or N-acyl-phosphatidylethanolamines as the acyl donors. The biosynthesis of N-acetylated amino acids can also occur through the degradation of N-terminally acetylated proteins by N-acylpeptide hydrolases.[16]

Metabolism and Degradation

The primary route of metabolism for N-acyl-L-tyrosine compounds is hydrolysis back to L-tyrosine and the corresponding fatty acid. In the case of NALT, this deacetylation is a crucial step for its conversion into L-tyrosine, which can then enter the catecholamine synthesis pathway.[4] However, studies have shown that a significant portion of administered NALT is excreted unchanged in the urine, indicating that this conversion may not be fully efficient.[17]

The degradation of long-chain N-acyl amino acids is primarily mediated by the enzyme fatty acid amide hydrolase (FAAH), which also metabolizes the endocannabinoid anandamide.

Diagram 1. Simplified overview of the biosynthesis and metabolism of N-acyl-L-tyrosine compounds.

Physiological Roles and Mechanisms of Action

The biological functions of N-acyl-L-tyrosine compounds are diverse and appear to be dependent on the nature of the acyl chain.

N-Acetyl-L-Tyrosine: A Precursor to Catecholamines

The primary and most well-established role of NALT is to serve as a more soluble and bioavailable precursor to L-tyrosine.[4] Once deacetylated, the liberated L-tyrosine can cross the blood-brain barrier and be utilized for the synthesis of the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[4] These neurotransmitters are essential for cognitive functions such as attention, working memory, and executive function, particularly under conditions of stress.[18]

Diagram 2. The metabolic pathway of N-acetyl-L-tyrosine to catecholamines.

Long-Chain N-Acyl-L-Tyrosines: Novel Signaling Molecules

Recent research has unveiled that long-chain N-acyl-L-tyrosines are not merely metabolic intermediates but also act as signaling molecules in their own right, with a range of biological activities.

-

Neuroprotection: N-stearoyl-L-tyrosine has been shown to exert neuroprotective effects in a rat model of chronic cerebral hypoperfusion by modulating the ubiquitin-proteasome system (UPS).[19] The UPS is a critical cellular machinery responsible for the degradation of damaged or misfolded proteins, and its dysfunction is implicated in many neurodegenerative diseases.[6][20] N-stearoyl-L-tyrosine was found to reduce the accumulation of ubiquitinated protein aggregates and enhance proteasome activity in the hippocampus.[19]

Diagram 3. Proposed mechanism of N-stearoyl-L-tyrosine in modulating the ubiquitin-proteasome system.

-

Metabolic Regulation: N-acyl-L-tyrosine derivatives have been synthesized and evaluated as selective activators of peroxisome proliferator-activated receptor alpha (PPARα).[21] PPARα is a nuclear receptor that plays a key role in the regulation of lipid metabolism. Its activation can lead to a reduction in plasma triglyceride levels, making it a therapeutic target for dyslipidemia.

-

Anti-inflammatory Effects: While the direct anti-inflammatory mechanisms of N-acyl-L-tyrosines are still under investigation, the broader class of N-acyl amides is known to modulate inflammatory pathways.[8] Given their structural similarity to endocannabinoids, it is plausible that some N-acyl-L-tyrosines may interact with components of the endocannabinoid system or other signaling pathways involved in inflammation.

Analytical Methodologies

The accurate and sensitive quantification of N-acyl-L-tyrosine compounds in biological matrices is crucial for understanding their pharmacokinetics, pharmacodynamics, and physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.

Experimental Protocol: Quantification of N-Acyl-L-Tyrosines by LC-MS/MS

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma or tissue homogenate into a microcentrifuge tube.

-

Add an internal standard (e.g., a deuterated analog of the analyte of interest).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

Chromatographic Column: A reversed-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode, followed by multiple reaction monitoring (MRM) for quantification. The specific precursor and product ion transitions for each N-acyl-L-tyrosine compound need to be optimized. For example, the fragmentation of N-linoleoyl tyrosine in negative ion mode shows a molecular ion at m/z 442.6 and characteristic fragments at m/z 180 (tyrosine) and m/z 398.6 (loss of CO₂).[1]

Therapeutic Potential and Future Directions

The diverse biological activities of N-acyl-L-tyrosine compounds suggest a wide range of potential therapeutic applications.

-

Neurodegenerative Diseases: The ability of N-stearoyl-L-tyrosine to modulate the ubiquitin-proteasome system makes it a promising candidate for the treatment of neurodegenerative disorders characterized by protein aggregation, such as Alzheimer's and Parkinson's diseases.[19][20]

-

Metabolic Disorders: N-acyl-L-tyrosine derivatives that act as selective PPARα activators could be developed as novel therapeutics for dyslipidemia and other metabolic disorders.[21]

-

Inflammatory Conditions: Further research into the anti-inflammatory properties of N-acyl-L-tyrosines could lead to the development of new treatments for a variety of inflammatory diseases.

The field of N-acyl-L-tyrosine research is still in its early stages. Future research should focus on:

-

Discovery of Novel NATs: Comprehensive lipidomic studies to identify and characterize the full spectrum of endogenous N-acyl-L-tyrosine compounds in various tissues and disease states.

-

Elucidation of Biosynthetic and Signaling Pathways: Detailed investigation of the enzymes and receptors involved in the biosynthesis, metabolism, and signaling of these compounds.

-

Development of Specific Pharmacological Tools: Synthesis of selective agonists and antagonists for the receptors of N-acyl-L-tyrosines to better understand their physiological roles and therapeutic potential.

-

Preclinical and Clinical Studies: Rigorous evaluation of the safety and efficacy of promising N-acyl-L-tyrosine compounds in animal models and human clinical trials.

Conclusion

The N-acyl-L-tyrosine family of compounds has evolved from a simple solution to a formulation challenge into a fascinating and complex area of scientific inquiry. From the well-established role of NALT as a tyrosine precursor to the emerging signaling functions of long-chain NATs, these molecules hold significant promise for our understanding of human physiology and the development of novel therapeutics. As research in this field continues to accelerate, we can anticipate further exciting discoveries that will undoubtedly expand the therapeutic landscape.

References

-

Synthesis and evaluation of N-acetyl-L-tyrosine based compounds as PPARalpha selective activators. European Journal of Medicinal Chemistry. [Link]

-

Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed. [Link]

-

The structure of N-linoleoyl tyrosine (LT) and its epoxide and... ResearchGate. [Link]

-

Schotten Baumann Reaction. BYJU'S. [Link]

-

N‐acylation of glycine with C8−C18 free fatty acids as the acyl donor... ResearchGate. [Link]

-

Chemistry Schotten Baumann Reaction. SATHEE. [Link]

-

Lipase-Catalysed Preparation of Aminoacyl Esters of Carbohydrates. ResearchGate. [Link]

-

Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. PMC. [Link]

-

The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. ResearchGate. [Link]

-

Synthesis of glycero amino acid-based surfactants. Part 2. Lipase-catalysed synthesis of 1-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) and 1,2-di-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) derivatives. RSC Publishing. [Link]

-

N -Acetyl-L-tyrosine. Grokipedia. [Link]

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences. [Link]

-

Effects of N-stearoyl-L-tyrosine on the hippocampal ubiquitin-proteasome system in rats with chronic cerebral hypoperfusion. PubMed. [Link]

-

Proteasome. Wikipedia. [Link]

-

Showing metabocard for N-Acetyl-L-tyrosine (HMDB0000866). Human Metabolome Database. [Link]

-

Synthetic pathway for N-palmitoyl L-serine and L-tyrosine derivatives... ResearchGate. [Link]

- Process for preparing N-acetyl-L-tyrosine.

-

Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Journal of Organic Chemistry. [Link]

-

Novel therapeutic approaches to target neurodegeneration. PMC. [Link]

-

What is the mechanism of N-acetyl-L-tyrosine? Patsnap Synapse. [Link]

-

Ubiquitin-Proteasome Pathway. Creative Diagnostics. [Link]

-

Figure 1, [The ubiquitin-proteasome pathway. The components...]. Annual Reviews Collection. [Link]

-

Fragmentation of tyrosine by low-energy electron impact. Springer. [Link]

-

Utilization of tyrosine-containing dipeptides and N-acetyl-tyrosine in hepatic failure. PubMed. [Link]

-

N-Palmitoyl tyrosine. PubChem. [Link]

-

N-Oleoyl tyrosine. PubChem. [Link]

-

N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC. [Link]

-

Long Non-Coding RNAs: New Insights in Neurodegenerative Diseases. MDPI. [Link]

-

Single-step biocatalytic synthesis of monosubstituted l-tyrosine... ResearchGate. [Link]

-

Signaling pathways of Receptor Tyrosine Kinase and GPCRs implicated in... ResearchGate. [Link]

-

L-Tyrosine to alleviate the effects of stress? PMC. [Link]

-

Mass spectrometry of the phosphatidylcholines: fragmentation processes for dioleoyl and stearoyl-oleoyl glycerylphosphorylcholine. PubMed. [Link]

-

Therapeutics for Neurodegenerative Disorders and Cancer Using Lenalidomide Analogs. National Institutes of Health. [Link]

-

Regulation of tyrosine kinase cascades by G-protein-coupled receptors. PubMed. [Link]

-

Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed. [Link]

- Preparation method of L-tyrosine derivative.

-

Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). IntechOpen. [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]

- Process for producing n-glycyltyrosine.

-

(A1) GPCRs induce Gαq dependent c-Src activation at the plasma membrane... ResearchGate. [Link]

- Method for synthesis of tyrosine derivative.

-

Neurodegeneration Targets - 2023 Archive. Discovery On Target. [Link]

-

G protein-coupled receptors mediate two functionally distinct pathways of tyrosine phosphorylation in rat 1a fibroblasts. Shc phosphorylation and receptor endocytosis correlate with activation of Erk kinases. PubMed. [Link]

-

Transactivation of G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs): Recent insights using luminescence and fluorescence technologies. PMC. [Link]

-

Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. Schotten-Baumann Reaction [organic-chemistry.org]

- 4. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 5. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteasome - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Palmitoyl tyrosine | C25H41NO4 | CID 6710112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. byjus.com [byjus.com]

- 11. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 12. CN102659619A - Method for synthesis of tyrosine derivative - Google Patents [patents.google.com]

- 13. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Human Metabolome Database: Showing metabocard for N-Acetyl-L-tyrosine (HMDB0000866) [hmdb.ca]

- 17. Utilization of tyrosine-containing dipeptides and N-acetyl-tyrosine in hepatic failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Effects of N-stearoyl-L-tyrosine on the hippocampal ubiquitin-proteasome system in rats with chronic cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel therapeutic approaches to target neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemistnotes.com [chemistnotes.com]

The Strategic Role of N-Benzoyl-L-tyrosine in Modern Peptide Chemistry: A Technical Guide

Abstract

N-Benzoyl-L-tyrosine and its derivatives represent a class of foundational molecules in peptide chemistry, serving not merely as protected amino acids but as strategic tools for enzymatic ligation and as precursors for complex pharmaceutical agents. This technical guide provides an in-depth analysis of the synthesis, properties, and core applications of this compound. We will explore its function as a robust N-terminal protecting group, its pivotal role as a model acyl donor substrate in enzyme-catalyzed peptide synthesis, and its application in drug discovery. Detailed, field-proven protocols are provided to illustrate the practical execution of these concepts, offering researchers and drug development professionals a comprehensive resource to leverage the unique attributes of this versatile compound.

Introduction: The Molecular Profile of this compound

This compound (Bz-Tyr-OH) is an N-acyl-L-tyrosine where the α-amino group of L-tyrosine is protected by a benzoyl group.[1] This seemingly simple modification imparts significant chemical properties that have been exploited in peptide chemistry for decades. The benzoyl group, being electron-withdrawing and sterically significant, confers high stability to the N-terminus, preventing unwanted side reactions during subsequent synthetic steps. Furthermore, the inherent structure of the tyrosine side chain makes Bz-Tyr-OH and its esters ideal substrates for proteases like α-chymotrypsin, which exhibit a strong preference for cleaving peptide bonds adjacent to large hydrophobic residues.[2] This has established this compound derivatives as cornerstone reagents in the field of chemoenzymatic peptide synthesis.[3]

This guide will deconstruct the primary roles of this compound, moving from its synthesis and function as a classical protecting group to its more sophisticated application in biocatalysis.

Caption: Molecular structure of this compound.

This compound as an N-Terminal Protecting Group

The foundational principle of controlled peptide synthesis, whether in solution or on a solid phase, is the selective masking of reactive functional groups to prevent polymerization and ensure the correct amino acid sequence.[4][5] The α-amino group is temporarily protected while the carboxyl group of the same amino acid is activated for coupling. The N-benzoyl group serves as a robust, classical N-terminal protecting group.

Synthesis via the Schotten-Baumann Reaction

The most common method for installing the benzoyl group onto L-tyrosine is the Schotten-Baumann reaction.[6] This reaction involves the acylation of the amino acid with benzoyl chloride under aqueous alkaline conditions.[7][8] The base, typically sodium hydroxide, serves two critical roles: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[8]

It is crucial to control the reaction conditions, as the phenolic hydroxyl group of tyrosine can also be acylated. However, subsequent selective hydrolysis of the O-benzoyl ester is possible under mild basic conditions to yield the desired N-benzoyl product.[9]

Caption: Generalized Schotten-Baumann reaction workflow.

Experimental Protocol 1: Synthesis of this compound

-

Dissolution: Dissolve 20g of L-tyrosine in 500mL of purified water containing 20g of sodium hydroxide in a 1000mL four-neck reaction flask. Control the temperature at 20°C.[9]

-

Acylation: Add 35g of benzoyl chloride to the solution. Raise the temperature to 50°C and stir vigorously for 60 minutes.[9]

-

Crystallization: Add 200mL of acetone to the reaction mixture and continue stirring for 1 hour.[9]

-

Acidification & Isolation: Cool the mixture to 5°C. Carefully add 16g of concentrated hydrochloric acid dropwise to precipitate the product.[9]

-

Purification: Filter the resulting white precipitate, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to achieve higher purity.

-

Validation: Confirm product identity and purity using HPLC, ¹H NMR, and mass spectrometry.

Properties and Orthogonality

The benzoyl (Bz) group is known for its high stability. Unlike the acid-labile tert-butoxycarbonyl (Boc) group or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, the N-benzoyl amide bond is resistant to a wide range of conditions, including the strong acids (e.g., TFA) used for Boc deprotection and side-chain cleavage, and the basic conditions (e.g., piperidine) used for Fmoc removal.[10][11] This makes it non-orthogonal to standard solid-phase peptide synthesis (SPPS) strategies. However, its robustness is an asset in solution-phase synthesis, particularly in fragment condensation strategies where multiple steps are required and premature deprotection must be avoided.

Table 1: Comparative Properties of Common N-Terminal Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

| Benzoyl | Bz | Strong acid (e.g., 6M HCl, reflux) or strong base (e.g., NaOH, heat)[12] | Stable to TFA, piperidine, mild catalytic hydrogenation. |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H₂/Pd-C); Strong acids (HBr/AcOH).[13][14] | Stable to TFA, piperidine. Labile to H₂/Pd-C. |

| tert-Butoxycarbonyl | Boc | Moderate to strong acids (e.g., TFA, HCl in dioxane).[4] | Stable to bases, hydrogenolysis. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Piperidine (20% in DMF).[4] | Stable to mild acids, hydrogenolysis. |

Deprotection of the N-Benzoyl Group

The primary drawback of the Bz group is the harsh conditions required for its removal. Cleavage is typically achieved by refluxing in concentrated acid (e.g., 6M HCl) or heating with a strong base, conditions that can potentially degrade sensitive peptide sequences.[12] This has limited its use as a temporary protecting group in modern synthesis of complex peptides, but it remains relevant for the synthesis of specific dipeptides or as a permanent N-terminal cap.

The Cornerstone Role in Enzymatic Peptide Synthesis

The most significant contemporary application of this compound is in chemoenzymatic peptide synthesis. This strategy harnesses the stereo- and regioselectivity of enzymes, typically proteases, to catalyze peptide bond formation under mild, aqueous conditions, minimizing the need for extensive side-chain protection.[3][15]

Kinetically Controlled Synthesis with α-Chymotrypsin

Proteases can catalyze peptide bond formation via two mechanisms: equilibrium-controlled or kinetically controlled synthesis. Kinetically controlled synthesis is generally preferred as it is faster and gives higher yields.[16] In this approach, an N-protected amino acid ester (the acyl donor) is used. The enzyme catalyzes the rapid formation of an acyl-enzyme intermediate, which is then attacked by the amino group of a second amino acid or peptide (the nucleophile) to form a new peptide bond.[2]

This compound ethyl ester (Bz-Tyr-OEt) is a classic and highly effective acyl donor for the serine protease α-chymotrypsin.[17][18][19] The enzyme's S1 specificity pocket has a strong preference for large aromatic side chains, making tyrosine an ideal recognition motif.[2] The benzoyl group provides N-terminal protection, and the ethyl ester serves as an excellent leaving group upon formation of the acyl-enzyme intermediate.[16]

Experimental Workflow: Enzymatic Dipeptide Synthesis

The synthesis of a dipeptide, such as N-Benzoyl-L-tyrosyl-L-argininamide (a precursor to the neuropeptide kyotorphin), exemplifies this process.[16] The reaction involves the α-chymotrypsin-catalyzed coupling of Bz-Tyr-OEt (acyl donor) and L-argininamide (nucleophile).

Caption: Workflow for chymotrypsin-mediated dipeptide synthesis.

Experimental Protocol 2: α-Chymotrypsin-Mediated Synthesis of a Dipeptide

-

Substrate Preparation: Prepare a solution of this compound ethyl ester (acyl donor) and the desired amino acid amide/ester nucleophile (e.g., L-argininamide) in a suitable buffer system (e.g., Tris-HCl with CaCl₂) containing an organic co-solvent like ethanol or acetonitrile to aid substrate solubility.[16]

-

Enzyme Addition: Add immobilized α-chymotrypsin to the substrate solution. Immobilization prevents enzyme autolysis and simplifies its removal from the reaction mixture.

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 25-37°C) with gentle agitation. The optimal pH is typically around 7.5-8.0.

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Work-up: Once the reaction reaches completion (or optimal yield), stop the reaction by acidifying the mixture (e.g., with TFA), which denatures the enzyme. Filter off the immobilized enzyme for potential reuse.

-

Purification and Analysis: Purify the resulting dipeptide from the reaction mixture using preparative RP-HPLC. Lyophilize the pure fractions and confirm the identity and purity of the final product using analytical HPLC, mass spectrometry, and NMR.

Applications in Drug Discovery and as a Research Tool

Beyond its role in synthesis, the this compound scaffold is a key component in various bioactive molecules and research tools.

-

Pharmaceutical Intermediates: The structure is a valuable precursor in medicinal chemistry. For example, derivatives of N-(2-benzoylphenyl)-L-tyrosine have been identified as potent and selective PPARγ agonists, showing antihyperglycemic and antihyperlipidemic activity in rodent models of type 2 diabetes.[20] It also serves as an intermediate in the synthesis of drugs like tiropramide.[9]

-

Enzyme Substrates: this compound derivatives with chromogenic or fluorogenic leaving groups are widely used in biochemical assays. This compound p-nitroanilide (BTPNA) and this compound ethyl ester (BTEE) are standard substrates for assaying the activity of chymotrypsin and other proteases.[21][22] The rate of release of p-nitroaniline or ethanol can be monitored spectrophotometrically to determine enzyme kinetics.

Conclusion

This compound occupies a unique and enduring position in peptide chemistry. While the harsh conditions required for its cleavage have seen its role as a general-purpose temporary protecting group diminish in favor of orthogonal Boc and Fmoc strategies, its exceptional stability remains an advantage in specific solution-phase applications. Its most profound impact, however, is in the realm of biocatalysis. As the parent compound for canonical chymotrypsin substrates, it has been instrumental in the development and optimization of enzymatic peptide ligation techniques. This allows for the green, stereospecific synthesis of peptide bonds under mild conditions. For researchers and drug developers, a thorough understanding of this compound's properties provides a strategic advantage, whether for designing robust synthetic routes, harnessing the power of enzymatic catalysis, or as a starting point for novel therapeutic agents.

References

- Benchchem. (n.d.). A Comparative Study of Protecting Groups for N-Methylalanine in Peptide Synthesis.

- Benchchem. (2025). A Comparative Guide to N-Terminal Protecting Groups in the Synthesis of Val-Pro Dipeptides.

- BYJU'S. (2019, November 17). Schotten Baumann Reaction.

- Quora. (2017, April 16). Is the Schotten-Baumann reaction the same as benzoylation?.

- Benchchem. (n.d.). Application Notes and Protocols for Enzymatic Peptide Synthesis Utilizing H-Gly-OBzl.TosOH.

- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.

- Chem-Impex. (n.d.). Benzoyl-L-tyrosine amide.

- ResearchGate. (2025, August 10). Synthesis of the kyotorphin precursor benzoyl-L-tyrosine-L-argininamide with immobilized -chymotrypsin in sequential batch with enzyme reactivation.

- Chem-Impex. (n.d.). Benzoyl-L-tyrosine ethyl ester.

- Google Patents. (n.d.). CN102659619A - Method for synthesis of tyrosine derivative.

- PubMed. (1984, December 10). Chymotrypsin modified with polyethylene glycol catalyzes peptide synthesis reaction in benzene.

- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.

- Cambridge University Press. (n.d.). Schotten-Baumann Reaction.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-Benzyloxycarbonyl-L-tyrosine in Peptide Synthesis and Biotechnology.

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- (n.d.).

- (n.d.).

- RSC Publishing. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide.

- ElectronicsAndBooks. (n.d.). Enzymic Synthesis of Peptide Bonds. V. Instances of Protease-Controlled Specificity in the Synthesis of Acylamino Acid Anilides.

- Digital Commons @ Michigan Tech. (2024, September 1). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential.

- PubChem. (n.d.). This compound.

- ResearchGate. (2017, March 20). What is an easy method for the deprotection of Benzoyl group?.

- PubChem. (n.d.). This compound ethyl ester.

- PubMed. (n.d.). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents.

- ACS Publications. (n.d.). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid.

- Benchchem. (n.d.). Application Notes and Protocols: Solution-Phase Synthesis and Utilization of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.

- Chem-Impex. (n.d.). Benzoil-L-tirosina amida.

- SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.

- PubMed Central (NIH). (n.d.). Recent Advances in Chemoenzymatic Peptide Syntheses.

- Chem-Impex. (n.d.). O-Benzyl-L-tyrosine.

- Sigma-Aldrich. (n.d.). N-Benzoyl- L -tyrosine ethyl ester 3483-82-7.

- YouTube. (2016, March 29). Mechanism of enzyme catalyzed reactions –I- chymotrypsin (CHE).

- Merck Millipore. (n.d.). N-Benzoyl- L -tyrosine ethyl ester 3483-82-7.

- Sigma-Aldrich. (n.d.). N-Benzoyl- L -tyrosine p-nitroanilide 6154-45-6.

- Chemsrc. (2025, August 25). This compound | CAS#:2566-23-6.

- Organic Syntheses Procedure. (n.d.). 6.

- Sigma-Aldrich. (n.d.). O-Benzyl- L -tyrosine = 99.0 NT 16652-64-5.

- PubMed. (2013, July 2). Enzymatic hydrolysis of this compound p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity.

- PubMed Central. (n.d.). Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis.

- MedchemExpress.com. (n.d.). This compound p-nitroanilide (Synonyms: Bz-Try-pNA).

- ResearchGate. (n.d.). Spectrophotometric-methods-for-the-determination-of-L-tyrosine-in-pharmaceutical-formulations.pdf.

Sources

- 1. This compound | C16H15NO4 | CID 151021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. quora.com [quora.com]

- 9. CN102659619A - Method for synthesis of tyrosine derivative - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. total-synthesis.com [total-synthesis.com]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Chymotrypsin modified with polyethylene glycol catalyzes peptide synthesis reaction in benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound ethyl ester | C18H19NO4 | CID 77033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. N-Benzoyl- L -tyrosine ethyl ester 3483-82-7 [sigmaaldrich.com]

- 20. N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. merckmillipore.com [merckmillipore.com]

- 22. Enzymatic hydrolysis of this compound p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of N-Benzoyl-L-tyrosine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

N-Benzoyl-L-tyrosine derivatives represent a versatile class of compounds with a broad spectrum of biological activities, positioning them as promising scaffolds in modern drug discovery. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these derivatives across various domains, including metabolic diseases, infectious diseases, and oncology. By synthesizing current research and providing detailed experimental insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. We will delve into their role as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, their efficacy as antimicrobial and anticancer agents, and their capacity for enzyme inhibition. This guide is structured to provide not only a thorough understanding of the causality behind experimental choices but also to equip researchers with actionable protocols and data interpretation frameworks.

Introduction: The Chemical Versatility and Biological Promise of this compound Derivatives

L-tyrosine, a non-essential amino acid, serves as a crucial precursor for the synthesis of neurotransmitters, hormones, and melanin. The structural modification of L-tyrosine, particularly through N-acylation with a benzoyl group, gives rise to a class of molecules with significantly altered physicochemical properties and enhanced biological activities. The benzoyl moiety can improve lipophilicity, facilitating passage across biological membranes, and can also engage in specific molecular interactions with biological targets. This has led to the exploration of this compound derivatives in a multitude of therapeutic areas.

This guide will systematically unpack the diverse biological activities of these compounds, providing a foundation built on scientific integrity and field-proven insights. We will explore the key areas where these derivatives have shown significant promise, backed by experimental evidence and detailed mechanistic studies.

Antidiabetic Activity: N-(2-Benzoylphenyl)-L-tyrosine Derivatives as Potent PPARγ Agonists

A significant breakthrough in the therapeutic application of this compound derivatives has been the discovery of N-(2-benzoylphenyl)-L-tyrosine analogs as potent and selective agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] These compounds have demonstrated potent antihyperglycemic and antihyperlipidemic activity in rodent models of type 2 diabetes.[1][2]

Mechanism of Action: Modulating Gene Expression through PPARγ Activation

PPARγ is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[4][5] Its activation plays a pivotal role in adipocyte differentiation, lipid metabolism, and glucose homeostasis.[5][6] The mechanism of action of N-(2-benzoylphenyl)-L-tyrosine derivatives as PPARγ agonists involves the following key steps:

-

Ligand Binding: The derivative enters the cell and binds to the ligand-binding domain (LBD) of PPARγ in the nucleus.

-

Conformational Change and Heterodimerization: Ligand binding induces a conformational change in PPARγ, promoting its heterodimerization with the Retinoid X Receptor (RXR).[4][5]

-

Coactivator Recruitment: The PPARγ/RXR heterodimer recruits coactivator proteins.

-

PPRE Binding and Gene Transcription: This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[4]

-

Regulation of Target Genes: This binding event initiates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and reduced blood glucose levels.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have been crucial in optimizing the potency and selectivity of these PPARγ agonists.[7][8] Key findings include:

-

The 2-aminobenzophenone moiety is a suitable isostere for the chemically labile enaminone moiety found in early lead compounds.[1][9]

-

Modifications to the N-aryl substituent are generally not well-tolerated, with bioisosteric replacement of one of the phenyl rings being the most effective strategy.[7][10]

-

Replacement of the benzyl group with substituents known to confer in vivo potency in the thiazolidinedione (TZD) class of antidiabetics dramatically increases in vitro functional potency and affinity for PPARγ.[1][9]

Quantitative Data: In Vitro Potency

The following table summarizes the in vitro potency of representative N-(2-benzoylphenyl)-L-tyrosine derivatives from published studies.

| Compound | PPARγ Binding (pKi) | PPARγ Functional Assay (pEC50) | Reference |

| Compound 18 | - | - | [1] |

| Compound 20 | - | - | [1] |

| Compound 63 | 8.43 | 9.21 | [7][10] |

Note: Specific pKi and pEC50 values for compounds 18 and 20 were not explicitly provided in the abstract but were described as potent.

Antimicrobial Activity: A New Frontier for this compound Derivatives

Recent research has highlighted the potential of this compound derivatives as a novel class of antimicrobial agents. This is particularly significant in the face of rising antimicrobial resistance.

This compound Hydrazide Derivatives

The synthesis of N-Boc-amino acid-(N-benzoyl)- and N-Boc-amino acid-(N-nicotinoyl) hydrazides has yielded compounds with notable antimicrobial activity.[11][12] Several of these compounds, along with their copper and cadmium complexes, have demonstrated activity comparable to ampicillin against Staphylococcus aureus and Escherichia coli.[11]

Proposed Mechanism of Action

While the precise molecular targets are still under investigation, the antimicrobial activity of hydrazide-hydrazone derivatives is often linked to their ability to interfere with essential cellular processes. One proposed mechanism involves the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.[13] The planar benzoyl and hydrazide moieties may facilitate intercalation with DNA or binding to the active site of enzymes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

-

Preparation of Bacterial Inoculum:

-

From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.[14]

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Anticancer Potential: Targeting Key Pathways in Oncology

The structural diversity of this compound derivatives has also led to the development of compounds with promising anticancer activity. These derivatives often incorporate other heterocyclic moieties to enhance their therapeutic potential.

N-Benzoyl-Indole Derivatives

A series of N-benzoyl-3-indolyl heterocycles have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including HEPG2 (liver), MCF7 (breast), and HCT-116 (colon).[6][15] One derivative, 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine, demonstrated high activity with an IC₅₀ of 0.7 μmol L⁻¹.[15]

Mechanisms of Anticancer Action

Indole derivatives are known to exert their anticancer effects through multiple mechanisms:[16][17][18]

-

Tubulin Polymerization Inhibition: Some derivatives can bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17]

-

Kinase Inhibition: Certain indole derivatives can act as inhibitors of key signaling kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Src kinase.[19]

-

Induction of Apoptosis: Many of these compounds can trigger programmed cell death through the activation of caspase cascades.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic potential of anticancer compounds.[20][21][22]

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium.

-

Treat the cells with the compound dilutions and incubate for a specified period (e.g., 48 or 72 hours).[10]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[21]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Enzyme Inhibition: A Tool for Research and Therapeutics